Superior Gastrointestinal Tolerability vs. Cefixime with Equivalent Clinical Efficacy in Acute Bronchitis
In a randomized, investigator-blind, multicenter study (n=465) comparing cefuroxime axetil 250 mg twice daily versus cefixime 400 mg once daily for 10 days in acute bronchitis, both agents demonstrated equivalent clinical and bacteriological efficacy. However, cefuroxime axetil produced significantly fewer drug-related gastrointestinal adverse events, driven primarily by a lower incidence of diarrhea [1].
| Evidence Dimension | Clinical efficacy and adverse event incidence |
|---|---|
| Target Compound Data | Satisfactory clinical outcome: 88% (130/148); Drug-related GI adverse events: 10%; Diarrhea: 5% |
| Comparator Or Baseline | Cefixime 400 mg QD: Satisfactory clinical outcome: 91% (152/167); Drug-related GI adverse events: 18%; Diarrhea: 15% |
| Quantified Difference | Clinical efficacy difference not significant (p=0.36); GI adverse event difference: p=0.01; Diarrhea difference: p=0.001 |
| Conditions | Multicenter, investigator-blind RCT; outpatients ≥12 years with acute bronchitis; 10-day oral treatment |
Why This Matters
For procurement decisions where patient compliance and tolerability are critical endpoints, cefuroxime axetil offers a statistically significant advantage in reduced gastrointestinal adverse events (particularly diarrhea) compared to cefixime, without sacrificing clinical efficacy.
- [1] Henry D, et al. Clinical comparison of cefuroxime axetil with cefixime in the treatment of acute bronchitis. American Journal of Therapeutics. 1999;6(5):253-260. View Source
